2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The benzyl group at position 3 and the acetamide moiety linked to a 2,5-dimethylphenyl substituent distinguish it from analogues.
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-18-12-13-19(2)22(14-18)29-24(32)16-31-23-11-7-6-10-21(23)25-26(31)27(33)30(17-28-25)15-20-8-4-3-5-9-20/h3-14,17H,15-16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLFZWJXHUICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclization for Core Formation
A pivotal step in synthesizing the pyrimido[5,4-b]indole core involves palladium-catalyzed cyclization. As demonstrated in analogous pyrimidoindole syntheses, a one-pot procedure using Pd₂(dba)₃ (1 mol%) and BINAP (1.5 mol%) in tert-butanol at 110°C facilitates the formation of the heterocyclic scaffold. The reaction typically employs cesium carbonate (Cs₂CO₃) as a base, enabling deprotonation and subsequent cyclization of 2-halo-3-carbonylindole precursors. For the target compound, the introduction of the benzyl group at the N3 position likely occurs via a Friedel-Crafts alkylation post-cyclization, though direct substitution during the palladium step remains plausible.
Key Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (1 mol%) | |
| Ligand | BINAP (1.5 mol%) | |
| Solvent | tert-Butanol | |
| Temperature | 110°C | |
| Reaction Time | 12–24 hours | |
| Yield | 65–78% (analogous compounds) |
Acetamide Side-Chain Introduction
The N-(2,5-dimethylphenyl)acetamide moiety is introduced via nucleophilic acyl substitution. After core formation, the intermediate undergoes acylation with chloroacetyl chloride in the presence of pyridine, followed by coupling with 2,5-dimethylaniline. This step often requires anhydrous conditions and temperatures of 60–80°C to prevent hydrolysis.
Optimization Strategies for Industrial Scalability
Continuous Flow Reactor Systems
Industrial-scale production benefits from continuous flow reactors, which enhance heat transfer and mixing efficiency. For the palladium-catalyzed step, flow systems reduce catalyst loading to 0.5 mol% while maintaining yields above 70%, as observed in similar indole syntheses.
Solvent and Base Selection
Solvent polarity critically impacts reaction kinetics. Polar aprotic solvents like DMF accelerate cyclization but may promote side reactions. tert-Butanol, despite its lower polarity, minimizes by-product formation in Pd-mediated reactions. Base selection follows the hierarchy Cs₂CO₃ > K₃PO₄ > K₂CO₃, with cesium salts offering superior solubility in non-polar media.
Analytical Characterization and Purification
Chromatographic Purification
Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 1:2 v/v). The target compound exhibits an Rf value of 0.45 in 1:1 hexane/ethyl acetate, enabling efficient isolation.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, indole-H), 7.68–7.12 (m, 8H, aromatic), 5.32 (s, 2H, CH₂-benzyl), 2.31 (s, 6H, CH₃-tolyl).
- HRMS (ESI): m/z calculated for C₂₈H₂₅N₃O₂ [M+H]⁺ 436.2019, found 436.2023.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Catalyst Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed | 78 | 98 | 120 | High |
| Thermal Cyclization | 52 | 91 | 25 | Moderate |
| Microwave-Assisted | 68 | 95 | 90 | Low |
The palladium-mediated route, despite higher catalyst costs, provides superior yield and purity, making it the method of choice for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Reacting with agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reagents such as lithium aluminum hydride.
Substitution: : Halogenation using halogens or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : N-bromosuccinimide for bromination.
Major Products
Oxidation: can yield carboxylic acids or ketones.
Reduction: often results in alcohols or amines.
Substitution: usually introduces halides into the molecule.
Scientific Research Applications
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is employed in diverse fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Explored for its potential anti-inflammatory and anticancer activities.
Medicine: : Investigated as a candidate for drug development, particularly for its interactions with enzymes and receptors.
Industry: : Utilized in the creation of novel materials and polymers due to its structural properties.
Mechanism of Action
The mechanism by which 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide exerts its effects involves:
Binding to Molecular Targets: : Such as enzymes like kinases, which play crucial roles in signaling pathways.
Pathways Involved: : It can modulate pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications: Pyrimido[5,4-b]indole Derivatives
Key Analogues:
- 2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide (): Structural Differences: Methyl group at position 3 (vs. benzyl in the target compound) and a thioether (-S-) linkage (vs. oxo group). Impact: The thioether may enhance lipophilicity but reduce metabolic stability compared to the oxo group.
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ():
Table 1: Core Structure Comparison
| Compound | R₁ (Position 3) | R₂ (Acetamide Substituent) | Linkage (X) |
|---|---|---|---|
| Target Compound | Benzyl | 2,5-Dimethylphenyl | O |
| Compound | Methyl | 4-Methylphenyl | S |
| Compound | Methyl | 4-(Trifluoromethoxy)phenyl | S |
Pharmacophore Variations: Substituent Effects
A. N-Substituted Acetamides ():
Compounds such as N-isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) and N-tert-butyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32) highlight the role of bulky alkyl groups.
- Key Finding : Larger substituents (e.g., tert-butyl) improve selectivity for Toll-like receptor 4 (TLR4) by optimizing hydrophobic interactions, whereas smaller groups (e.g., isopentyl) enhance solubility .
B. Adamantane-γ-Carboline Conjugates ():
Compounds like N-(3,5-Dimethyladamantan-1-yl)-2-(8-fluoro-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetamide (8c) demonstrate that rigid adamantane moieties improve blood-brain barrier penetration, a property absent in the target compound due to its planar benzyl group .
Biological Activity
The compound 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a member of the pyrimidoindole family and has garnered attention for its diverse biological activities. Its unique structure, which combines an indole core with a pyrimidine system, positions it as a potential candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₃₁H₃₃N₃O
- Molecular Weight : Approximately 474.92 g/mol
- Functional Groups : The compound features an acetamide moiety and a benzyl group, enhancing its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values typically range from 1.99 μM to 16.67 μM against several bacterial strains .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties:
- Mechanism of Action : The compound is believed to interact with specific enzymes and receptors involved in cancer cell proliferation, potentially leading to apoptosis in malignant cells. Docking studies have indicated favorable binding affinities with targets associated with cancer pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- In Vivo Studies : Animal models have demonstrated that the compound can significantly reduce inflammation markers, suggesting its utility in treating inflammatory diseases .
The biological effects of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide are attributed to its ability to:
- Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulate Receptor Activity : It interacts with specific receptors that regulate cellular signaling pathways.
- Alter Gene Expression : The compound may influence the expression of genes associated with cell growth and inflammation.
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Study on Antibacterial Activity :
-
Anticancer Evaluation :
- In vitro assays showed that certain derivatives induced apoptosis in cancer cell lines, with IC₅₀ values indicating effective concentrations for therapeutic action .
-
Anti-inflammatory Assessment :
- In a controlled study using a sponge implantation technique, the compound demonstrated significant reduction in edema formation compared to control groups .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide?
The synthesis typically involves a multi-step approach:
- Core Formation : Construct the pyrimidoindole core via condensation of substituted indole and pyrimidinone precursors under acidic or basic conditions (e.g., p-toluenesulfonic acid in refluxing ethanol) .
- Substituent Introduction : Introduce the benzyl group at position 3 using alkylation or nucleophilic substitution. The 2,5-dimethylphenyl acetamide moiety is added via coupling reactions (e.g., EDCI/HOBt-mediated amidation) .
- Optimization : Key parameters include solvent choice (DMF for solubility, DCM for mild conditions), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd for cross-coupling reactions) .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Spectroscopic Techniques : Use -NMR and -NMR to confirm substitution patterns and regioselectivity. Mass spectrometry (HRMS) validates molecular weight .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. TLC monitors reaction progress .
- Crystallography : X-ray diffraction resolves stereochemical ambiguities, particularly for the pyrimidoindole core .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Antimicrobial Testing : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Evaluate kinase or protease inhibition via fluorometric/colorimetric assays (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substituent Variation : Replace the benzyl group with electron-withdrawing (e.g., 4-F, 3-Cl) or bulky groups to enhance target binding. The 2,5-dimethylphenyl group can be modified to improve solubility (e.g., polar substituents) .
- Core Modifications : Introduce heteroatoms (e.g., S or O) into the pyrimidoindole scaffold to alter electron distribution and metabolic stability .
- Quantitative SAR (QSAR) : Use computational models to predict activity based on logP, polar surface area, and H-bond donors .
Q. How can contradictory data on biological activity be resolved?
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolic Stability Analysis : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
- Target Engagement Studies : Use techniques like SPR or CETSA to confirm direct target binding versus off-target effects .
Q. What strategies mitigate poor solubility and bioavailability in preclinical studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- Salt Formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
Q. How can in silico methods streamline reaction optimization and mechanistic studies?
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization barriers) .
- Molecular Docking : Screen against kinase or GPCR targets to prioritize synthetic analogs with high binding scores .
- Machine Learning : Train models on reaction yield data to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .
Q. What cross-disciplinary approaches enhance the study of this compound?
- Chemical Biology : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach fluorescent probes for cellular tracking .
- Pharmacokinetic Modeling : Integrate PBPK models with in vitro ADME data to predict human dosing .
- Biophysical Techniques : Employ cryo-EM or NMR to study compound-target interactions at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
